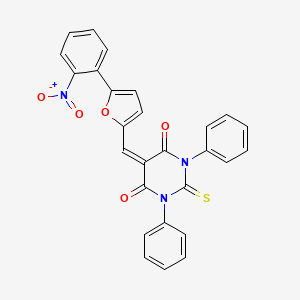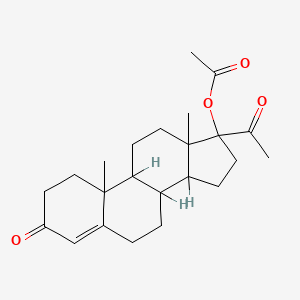
3,20-Dioxopregn-4-en-17-yl acetate
Descripción general
Descripción
3,20-Dioxopregn-4-en-17-yl acetate, also known as 17-Hydroxyprogesterone acetate, is a synthetic steroid hormone. It is a derivative of progesterone and is used in various medical applications due to its progestational activity. This compound is known for its ability to induce secretory changes in the endometrium and luteal changes in the exfoliated vaginal epithelial cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,20-Dioxopregn-4-en-17-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with 16,17α-epoxypregnan-4-ene-3,20-dione (epoxyprogesterone).
Hydrogen Bromide Addition: Hydrogen bromide is added to the epoxy group.
Catalytic Hydrogenation: The bromine at the 16-position is removed through catalytic hydrogenation, resulting in 17α-hydroxypregnan-4-ene-3,20-dione (17α-hydroxyprogesterone).
Acetylation: The product is then acetylated at the 3-position and 17-position hydroxyl groups.
Partial Hydrolysis: The final step involves partial hydrolysis to restore the 3-position ketone and 4-position double bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,20-Dioxopregn-4-en-17-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, converting them into ketones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acid catalysts or esterification enzymes are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, ketonized, and esterified derivatives of the original compound.
Aplicaciones Científicas De Investigación
3,20-Dioxopregn-4-en-17-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other steroid hormones.
Biology: The compound is studied for its role in regulating reproductive functions.
Medicine: It is used in hormone replacement therapy and in the treatment of certain cancers.
Industry: The compound is utilized in the production of pharmaceuticals and as a reference standard in quality control
Mecanismo De Acción
The mechanism of action of 3,20-Dioxopregn-4-en-17-yl acetate involves its interaction with progesterone receptors. It induces secretory changes in the endometrium, luteal changes in the exfoliated vaginal epithelial cells, reduces fern-like patterns of the cervical mucus, causes a rise in basal body temperature, and induces withdrawal bleeding in castrates . These effects are mediated through the activation of specific molecular pathways and targets within the cells.
Comparación Con Compuestos Similares
Similar Compounds
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate: This compound is a corticosteroid hormone with similar structural features but different biological activities.
17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate: Another derivative with hydroxyl groups at different positions, leading to distinct properties.
Hydrocortisone Impurity G: A related compound used as a reference standard in pharmaceutical applications.
Uniqueness
3,20-Dioxopregn-4-en-17-yl acetate is unique due to its specific progestational activity, making it highly effective in hormone replacement therapies and other medical applications. Its ability to induce specific changes in the endometrium and other tissues sets it apart from other similar compounds.
Propiedades
IUPAC Name |
(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h13,18-20H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHUYJIXSMGYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302-23-8 | |
| Record name | Prokan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


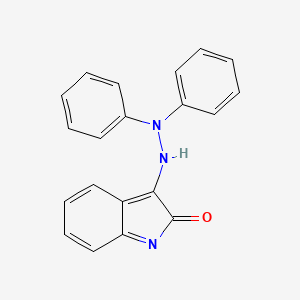
![2-[(3-Oxo-3-phenylpropyl)azaniumyl]acetate](/img/structure/B7773095.png)
![N-{(2E,4E)-5-phenyl-2-[(phenylcarbonyl)amino]penta-2,4-dienoyl}-beta-alanine](/img/structure/B7773096.png)
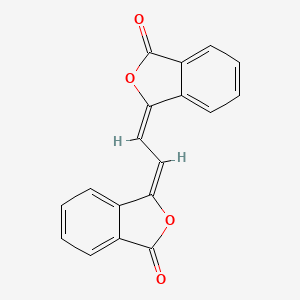
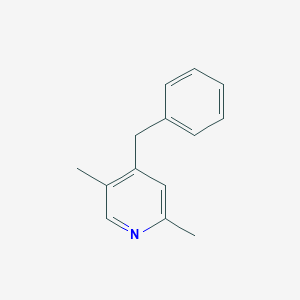
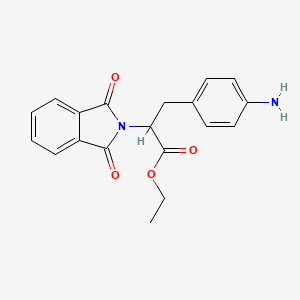
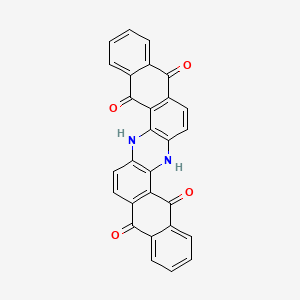
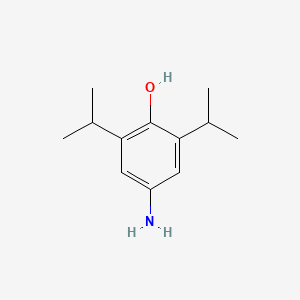


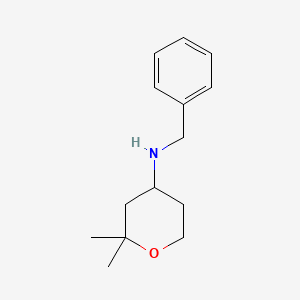
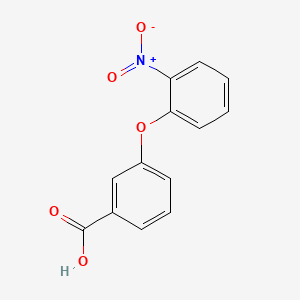
![1-[(1Z)-1-(hydroxyimino)ethyl]-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B7773177.png)
